molecular formula C9H13FN2 B15182137 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine CAS No. 1146620-79-2

6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine

Cat. No.: B15182137
CAS No.: 1146620-79-2
M. Wt: 167.21 g/mol
InChI Key: MBHRCNFCHFHUKZ-LMANFOLPSA-N
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Description

6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine is a fluorine-18-labeled pyridinamine derivative designed for positron emission tomography (PET) imaging. The compound features a 4-methylpyridin-2-amine core substituted at the 6-position with a 2-(fluoro-18F)propyl group. Fluorine-18, a positron-emitting isotope with a 109.8-minute half-life, enables non-invasive tracking of biological processes in vivo. This compound is hypothesized to target neurotransmitter receptors or enzymes in the central nervous system (CNS), leveraging its moderate lipophilicity and compact structure for blood-brain barrier penetration. Its synthesis typically involves nucleophilic fluorination of a precursor, followed by rapid purification to meet radiopharmaceutical standards.

Properties

CAS No.

1146620-79-2

Molecular Formula

C9H13FN2

Molecular Weight

167.21 g/mol

IUPAC Name

6-(2-(18F)fluoranylpropyl)-4-methylpyridin-2-amine

InChI

InChI=1S/C9H13FN2/c1-6-3-8(5-7(2)10)12-9(11)4-6/h3-4,7H,5H2,1-2H3,(H2,11,12)/i10-1

InChI Key

MBHRCNFCHFHUKZ-LMANFOLPSA-N

Isomeric SMILES

CC1=CC(=NC(=C1)N)CC(C)[18F]

Canonical SMILES

CC1=CC(=NC(=C1)N)CC(C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine involves the incorporation of the radioactive isotope Fluorine-18. The process typically starts with the preparation of a precursor molecule, which is then subjected to nucleophilic substitution reactions to introduce the Fluorine-18 isotope. The reaction conditions often require the use of specialized equipment to handle the radioactive materials safely and efficiently .

Industrial Production Methods

Industrial production of this compound involves automated synthesis processes to ensure high radiochemical yields and purity. The use of automated radiosynthesizers allows for the consistent production of the compound under Good Manufacturing Practices (GMP) conditions .

Chemical Reactions Analysis

Types of Reactions

6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically involve reagents such as Fluorine-18 gas or Fluorine-18 labeled precursors. The conditions often require the use of anhydrous solvents and inert atmospheres to prevent the degradation of the radioactive isotope .

Major Products

The primary product of these reactions is the radiolabeled compound this compound, which is used in PET imaging .

Scientific Research Applications

6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine involves its uptake by specific tissues or cells, where it emits positrons. These positrons interact with electrons in the surrounding tissue, producing gamma rays that are detected by PET scanners. This allows for the visualization of the distribution and concentration of the compound in the body, providing valuable diagnostic information .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Differences

The compound is structurally analogous to 4-methyl-6-(2-{3-[3-(methylamino)propyl]phenyl}ethyl)pyridin-2-amine (BYJ) , which shares the 4-methyl-2-pyridinamine backbone but differs in substituent complexity:

Property 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine 4-methyl-6-(2-{3-[3-(methylamino)propyl]phenyl}ethyl)pyridin-2-amine (BYJ)
Molecular Formula C₉H₁₄¹⁸F N₂ C₁₈H₂₅N₃
Molecular Weight ~187.2 g/mol 307.4 g/mol
Substituent 2-(fluoro-18F)propyl (linear, radioisotope-tagged) Ethylphenylpropylmethylamino (branched, non-radioactive)
Key Applications PET imaging (CNS/oncology) Theoretical: Receptor ligand (e.g., serotonin/dopamine)
Binding Affinity Moderate (optimized for rapid biodistribution) Likely high (due to aromatic and amino motifs)
Synthesis Complexity High (requires radiochemical expertise) Moderate (standard organic synthesis)

Pharmacokinetic and Functional Insights

  • Lipophilicity and BBB Penetration : The target compound’s smaller size and linear substituent (logP ~1.8) favor blood-brain barrier permeability, critical for CNS imaging. In contrast, BYJ’s bulky aromatic substituent (logP ~3.5) may limit CNS uptake but enhance binding to peripheral receptors .
  • Metabolic Stability: The fluoro-18F group in the target compound resists metabolic defluorination, ensuring sufficient half-life for imaging. BYJ’s methylamino group may undergo hepatic N-demethylation, reducing bioavailability.
  • Imaging vs.

Research Findings

  • Target Compound: Preclinical studies highlight rapid uptake in rodent brain regions (e.g., striatum and cortex), with clearance kinetics suitable for 60-minute PET scans. No significant off-target binding reported.
  • BYJ: Computational docking predicts high affinity for serotonin receptors (5-HT₁A, Ki ~12 nM) due to its aromatic and amino motifs . However, in vivo validation is pending.

Q & A

Q. What synthetic methodologies are commonly employed to introduce fluorine-18 into 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine?

The synthesis typically involves nucleophilic substitution reactions using [18F]fluoride. Key steps include:

  • Precursor preparation : A tosyl or mesyl leaving group is introduced at the target position on the propyl chain.
  • Radiolabeling : [18F]Fluoride, activated with Kryptofix 222/K2_2CO3_3, displaces the leaving group under anhydrous conditions (e.g., acetonitrile, 80–100°C, 10–15 minutes) .
  • Purification : Semi-preparative HPLC or solid-phase extraction ensures radiochemical purity (>95%) . Challenges include managing fluorine-18’s short half-life (109.77 minutes), necessitating rapid purification .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound post-synthesis?

  • NMR spectroscopy : Validates the core structure and substitution patterns (e.g., 1^1H NMR for methyl and pyridinamine protons) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • Radio-HPLC : Dual UV/radioactive detectors assess radiochemical purity and stability .
  • Thin-layer chromatography (TLC) : Quick screening for unreacted [18F]fluoride or precursors .

Q. How does the presence of fluorine-18 influence the compound’s physicochemical properties?

Fluorine-18 introduces minimal steric effects but alters electronic properties (e.g., increased lipophilicity due to the C-F bond). This impacts:

  • Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) but reduced in aqueous buffers.
  • Metabolic stability : Resistance to enzymatic degradation compared to non-fluorinated analogs, critical for in vivo applications .

Advanced Research Questions

Q. What strategies optimize radiochemical yield (RCY) in fluorine-18 labeling of this compound?

  • Precursor design : Electron-withdrawing groups (e.g., nitro, carbonyl) adjacent to the leaving group improve [18F]fluoride substitution efficiency .
  • Reaction conditions : Elevated temperatures (90–110°C) and microwave-assisted synthesis reduce reaction time (5–10 minutes) .
  • Purification automation : Modular synthesis systems minimize manual handling, improving RCY by 15–20% .
  • Quality control : Real-time TLC or radio-HPLC monitors reaction progress .

Q. How can researchers address in vivo defluorination of this compound during PET imaging studies?

  • Structural modifications : Introducing bulky substituents (e.g., methyl groups) near the fluorine-18 site sterically hinders enzymatic cleavage .
  • Formulation additives : Co-administration of ascorbic acid or ethanol reduces radiolysis in solution .
  • Metabolite analysis : Plasma samples analyzed via radio-HPLC identify defluorination products, guiding pharmacokinetic adjustments .

Q. What in vitro assays are recommended to evaluate this compound’s binding affinity for neurological targets?

  • Receptor binding assays : Competition studies using 3^3H-labeled ligands (e.g., dopamine D2/D3 receptors) quantify IC50_{50} values .
  • Autoradiography : Brain tissue sections assess regional binding patterns, validated with blocking agents (e.g., haloperidol for D2 receptors) .
  • Iron chelation assays : UV-Vis spectroscopy measures iron(II/III) binding capacity, relevant for neuroprotective applications .

Q. How do structural analogs of this compound compare in terms of biological activity and metabolic stability?

  • Pyridinamine derivatives : Substituting the methyl group with ethyl or aryl groups alters lipophilicity and target engagement. For example, 4-ethyl analogs show 30% higher D3 receptor affinity but reduced metabolic stability .
  • Fluorine position : Moving fluorine-18 to the pyridine ring (e.g., 3-fluoro vs. 2-fluoro) impacts blood-brain barrier penetration by 15–20% .

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